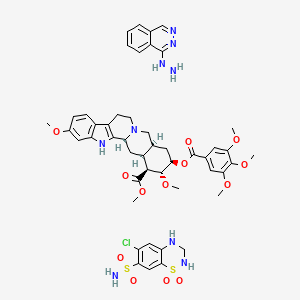
Amoxicilloic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicilloic acid is a thiazolidinemonocarboxylic acid obtained via hydrolysis of the beta-lactam ring of amoxicillin. It has a role as an allergen. It is a conjugate acid of an amoxicilloate.
Wissenschaftliche Forschungsanwendungen
Environmental Impact Assessment
Amoxicilloic acid, a degradation product of amoxicillin, has been studied for its potential environmental impact. For instance, Elizalde-Velázquez et al. (2017) conducted research on the effect of amoxicillin exposure on the common carp, highlighting the role of amoxicilloic acid in inducing oxidative stress in various organs, particularly the kidney. This study used biomarkers like lipid peroxidation, hydroperoxide content, and antioxidant enzyme activity to assess the environmental impact of amoxicilloic acid on aquatic species (Elizalde-Velázquez et al., 2017).
Genotoxic Effects
Another study by Elizalde-Velázquez et al. (2019) explored the genotoxic effects of amoxicillin, including amoxicilloic acid, in the peripheral blood of common carp. This research demonstrated a significant increase in DNA damage, highlighting the potential genotoxicity of amoxicilloic acid in non-target aquatic species (Elizalde-Velázquez et al., 2019).
Tissue Depletion in Livestock
Reyns et al. (2008) investigated the residue depletion of amoxicillin and its metabolites, including amoxicilloic acid, in pigs. The study found that amoxicilloic acid depleted slower from tissues than amoxicillin, raising concerns about its prolonged presence in edible tissues and potential health risks, despite not being included in maximum residue limit legislation (Reyns et al., 2008).
Degradation and Identification in Aquatic Environments
Gozlan et al. (2013) and (2010) focused on the degradation products of amoxicillin, including amoxicilloic acid, in aquatic environments. They identified various degradation products formed under controlled environmental conditions and detected them in secondary effluent and groundwater. This research aids in understanding the environmental fate of amoxicillin and its metabolites (Gozlan et al., 2013), (Gozlan et al., 2010).
Enzymatic Synthesis for Analytical Purposes
Vorona et al. (2009) developed an effective method for obtaining analytically pure amoxicilloic acid by hydrolytic cleavage of the β-lactam ring of amoxicillin. This methodology is crucial for analytical investigations of amoxicilloic acid in biological solutions and industrial samples (Vorona et al., 2009).
Eigenschaften
Produktname |
Amoxicilloic acid |
|---|---|
Molekularformel |
C16H21N3O6S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |
InChI-Schlüssel |
LHHKJQFIKHAUIA-MPPDQPJWSA-N |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Synonyme |
amoxicilloic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)



![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)




